3-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acrylic acid
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Overview
Description
3-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acrylic acid is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the difluoromethyl group in this compound adds to its unique chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acrylic acid typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized from 2-aminophenol and a suitable carboxylic acid derivative through a cyclization reaction. This step often requires the use of dehydrating agents such as phosphorus oxychloride or polyphosphoric acid.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating reagents such as difluoromethyl iodide or difluoromethyl sulfone. This step may involve the use of a base such as potassium carbonate or sodium hydride.
Formation of the Acrylic Acid Moiety: The acrylic acid moiety can be introduced through a Heck reaction or a Wittig reaction, using appropriate starting materials and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the difluoromethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
3-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biological processes. The benzoxazole ring can interact with nucleic acids or proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic agent containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor with a benzoxazole structure.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
3-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acrylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties and enhances its biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C11H7F2NO3 |
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Molecular Weight |
239.17 g/mol |
IUPAC Name |
(E)-3-[4-(difluoromethyl)-1,3-benzoxazol-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H7F2NO3/c12-11(13)6-2-1-3-7-10(6)14-8(17-7)4-5-9(15)16/h1-5,11H,(H,15,16)/b5-4+ |
InChI Key |
VBDXSNVEMFXVMB-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=C2C(=C1)OC(=N2)/C=C/C(=O)O)C(F)F |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)C=CC(=O)O)C(F)F |
Origin of Product |
United States |
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